hexaaquairon(III)
Description
Structure
2D Structure
Properties
Molecular Formula |
FeH18O6+9 |
|---|---|
Molecular Weight |
169.98 g/mol |
IUPAC Name |
hexaoxidanium;iron(3+) |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChI Key |
GZGMUETXLPBYAO-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation
Controlled Synthesis of Hexaaquairon(III) Salts
The controlled synthesis of hexaaquairon(III) salts is typically achieved through the reaction of iron precursors with appropriate acids, leading to the formation of the desired salt which, in aqueous media, exists as the hexaaquairon(III) complex.
One common method involves the direct reaction of iron metal with an acid. For example, iron(III) nitrate (B79036) can be prepared by treating iron metal powder with nitric acid. wikipedia.org The resulting product is often the nonahydrate, Fe(NO₃)₃·9H₂O, which contains the [Fe(H₂O)₆]³⁺ cation. wikipedia.org
Another approach is the synthesis from other iron(III) compounds. Anhydrous iron(III) chloride (FeCl₃), which exists as a dimer (Fe₂Cl₆) in the solid state, readily dissolves in water to form solutions containing the hexaaquairon(III) ion. docbrown.infosavemyexams.com
The oxidation of iron(II) salts is also a viable route. Solutions containing the pale green hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, are susceptible to oxidation by atmospheric oxygen or other oxidizing agents to form the yellow-orange hexaaquairon(III) ion. docbrown.infosavemyexams.com This transformation is particularly favorable under alkaline conditions. libretexts.orgshout.education
A summary of synthetic reactions is provided in the table below.
| Product | Synthetic Reaction | Reference |
| Hexaaquairon(III) nitrate | Fe(s) + 4 HNO₃(aq) + 7 H₂O(l) → Fe(H₂O)₆₃·3H₂O(s) + NO(g) | wikipedia.org |
| Hexaaquairon(III) chloride | FeCl₃(s) + 6 H₂O(l) → [Fe(H₂O)₆]³⁺(aq) + 3 Cl⁻(aq) | docbrown.infosavemyexams.com |
| Hexaaquairon(III) ion | [Fe(H₂O)₆]²⁺(aq) → [Fe(H₂O)₆]³⁺(aq) + e⁻ (Oxidation) | savemyexams.com |
Precursor Materials and Reaction Conditions for Aqua Complex Formation
The formation of the hexaaquairon(III) aqua complex, [Fe(H₂O)₆]³⁺, is the primary outcome when soluble iron(III) salts are dissolved in water. The water molecules act as ligands, forming coordinate bonds with the central Fe³⁺ ion. savemyexams.comscience-revision.co.uk
Precursor Materials: A variety of iron(III) salts serve as effective precursors for generating the hexaaquairon(III) ion in solution. Common examples include:
Iron(III) chloride (FeCl₃)
Iron(III) nitrate (Fe(NO₃)₃)
Iron(III) sulfate (B86663) (Fe₂(SO₄)₃)
Iron(III) perchlorate (B79767) (Fe(ClO₄)₃)
The dissolution of these anhydrous or hydrated salts in water leads to the formation of the octahedral [Fe(H₂O)₆]³⁺ complex. savemyexams.comrsc.org
Reaction Conditions: The primary condition for the formation of the complex is an aqueous environment. However, the stability and speciation of the ion are highly dependent on the pH of the solution.
Acidity: Solutions of hexaaquairon(III) are notably acidic due to the hydrolysis of the aqua complex. The high charge density of the Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules, facilitating the release of a proton (H⁺) to the solvent water, forming a hydronium ion (H₃O⁺). savemyexams.comlibretexts.orgchemguide.co.uk [Fe(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) This equilibrium results in solutions with a pH typically around 1.5 to 2.0. savemyexams.comlibretexts.org
Oxidation of Iron(II): The hexaaquairon(III) complex can be formed by the oxidation of hexaaquairon(II). This process can occur slowly in the presence of air or can be accelerated by the addition of specific oxidizing agents. savemyexams.com This method is sometimes used to prepare high-purity iron(III) solutions for subsequent crystallization. researchgate.net
The table below details common precursors and the resulting aqueous species.
| Precursor Salt | Formula | Resulting Aqueous Complex |
| Iron(III) Chloride | FeCl₃ | [Fe(H₂O)₆]³⁺ |
| Iron(III) Nitrate | Fe(NO₃)₃ | [Fe(H₂O)₆]³⁺ |
| Iron(III) Sulfate | Fe₂(SO₄)₃ | [Fe(H₂O)₆]³⁺ |
| Iron(III) Perchlorate | Fe(ClO₄)₃ | [Fe(H₂O)₆]³⁺ |
Crystallization Techniques for Hexaaquairon(III) Derivatives
The isolation of solid hexaaquairon(III) compounds from aqueous solutions is achieved through crystallization. These solid-state derivatives are typically hydrates, incorporating the [Fe(H₂O)₆]³⁺ cation, counter-anions, and often additional water molecules of crystallization within the crystal lattice.
Common Techniques:
Slow Evaporation: A widely used method involves the slow evaporation of a saturated aqueous solution of an iron(III) salt at a controlled temperature (e.g., 25°C). This gradual removal of the solvent allows for the formation of well-defined single crystals over several days.
Cooling Crystallization: Alternatively, a saturated solution prepared at an elevated temperature can be slowly cooled. The decrease in solubility upon cooling induces crystallization. For some systems, maintaining low temperatures (e.g., cooling to 250 K) is employed during data collection to ensure crystal stability. researchgate.net
Co-crystallization: This technique is used to prepare double salts or complex precursors. It involves crystallizing a solution containing a stoichiometric ratio of two or more different salts.
Examples of Crystalline Hexaaquairon(III) Derivatives: Detailed crystallographic studies have characterized several hydrated salts containing the hexaaquairon(III) ion.
Hexaaquairon(III) nitrate trihydrate, Fe(H₂O)₆₃·3H₂O: This compound crystallizes from nitric acid solutions and features the [Fe(H₂O)₆]³⁺ cation, nitrate anions, and three molecules of lattice water. wikipedia.org
Hexaaquairon(III) perchlorate trihydrate, Fe(H₂O)₆₃·3H₂O: Single-crystal X-ray diffraction has confirmed the structure of this compound, obtained from commercially available iron(III) perchlorate. The crystal structure consists of [Fe(H₂O)₆]³⁺ complex ions, perchlorate anions, and water of crystallization, all stabilized by a network of hydrogen bonds. researchgate.net
The following table summarizes crystallization data for selected hexaaquairon(III) compounds.
| Compound | Formula | Crystal System | Space Group | Reference |
| Hexaaquairon(III) nitrate trihydrate | Fe(H₂O)₆₃·3H₂O | - | - | wikipedia.org |
| Hexaaquairon(III) perchlorate trihydrate | Fe(H₂O)₆₃·3H₂O | Trigonal | R-3c | researchgate.net |
Structural Elucidation and Coordination Geometry
Solid-State Structural Investigations
In the crystalline solid state, the [Fe(H₂O)₆]³⁺ cation exists as part of an ionic lattice, typically with counter-anions such as nitrate (B79036) or perchlorate (B79767), and often includes additional water molecules of crystallization.
Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. americanpharmaceuticalreview.com Studies on various salts of hexaaquairon(III) have provided detailed structural information. For instance, the crystal structure of hexaaquairon(III) perchlorate trihydrate, Fe(H₂O)₆₃·3H₂O, has been characterized, revealing a trigonal crystal system. researchgate.net Similarly, the structures of various iron(III) nitrate hydrates, such as hexaaquairon(III) nitrate trihydrate and iron(III) trinitrate hexahydrate, have been determined, confirming the presence of the discrete [Fe(H₂O)₆]³⁺ octahedral unit. osti.govdeepdyve.comresearchgate.net In some cases, such as iron(III) nitrate pentahydrate, one of the coordinated water molecules is substituted by a nitrate anion, forming [Fe(NO₃)(H₂O)₅]²⁺. researchgate.net
Interactive Table 1: Crystallographic Data for Selected Hexaaquairon(III) Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| Hexaaquairon(III) Perchlorate Trihydrate | Fe(H₂O)₆₃·3H₂O | Trigonal | R3c | 16.047(2) | 16.047(2) | 11.3561(13) | - | researchgate.net |
| Hexaaquairon(III) Nitrate Trihydrate | Fe(H₂O)₆₃·3H₂O | Monoclinic | P2₁/c | - | - | - | - | osti.gov |
| Iron(III) Perchlorate Nonahydrate | Fe(H₂O)₆₃·9H₂O | - | - | - | - | - | - | iucr.org |
| Isostructural with Hexaaquachromium(III) Nitrate Trihydrate | Cr(H₂O)₆₃·3H₂O | Monoclinic | P2₁/c | 13.967(1) | 9.6528(9) | 10.981(1) | 95.41 | researchgate.net |
The [Fe(H₂O)₆]³⁺ complex features a central iron(III) ion coordinated to six water molecules in an octahedral arrangement. libretexts.org The Fe-O bond lengths are a key parameter in describing this geometry. In the high-spin d⁵ configuration of Fe(III), the d-orbitals are each occupied by a single electron, leading to a spherically symmetric electron distribution that does not predict Jahn-Teller distortion. However, slight distortions from perfect octahedral symmetry can occur due to crystal packing effects and hydrogen bonding.
Studies comparing high-spin octahedral iron(II) and iron(III) complexes show that the higher positive charge on the Fe³⁺ ion leads to a stronger attraction for the water ligands and consequently shorter Fe-O bond lengths compared to Fe²⁺ complexes. osti.govcapes.gov.br For example, analysis of hexaaquairon(III) nitrate trihydrate provides precise Fe-O bond distances. osti.govcapes.gov.br X-ray Absorption Near-Edge Structure (XANES) studies have also suggested that the [Fe(H₂O)₆]³⁺ complex may exhibit noncentrosymmetric deformation in certain environments. researchgate.net
Interactive Table 2: Representative Iron-Oxygen Bond Lengths
| Compound/System | Technique | Average Fe-O Bond Length (Å) | Notes | Ref |
| Hexaaquairon(III) Nitrate Trihydrate | XRD | ~2.00 - 2.05 | Bond lengths are shorter than in corresponding Fe(II) aqua complexes. | osti.gov |
| Fe(III) in Aqueous Perchlorate Solution | EXAFS | ~1.99 - 2.05 | Confirms a coordination number of six. | researchgate.net |
| Iron Oxygen Octahedron (MIL-47) | XRD | 1.946(5) (axial), 2.031(5)-2.041(5) (equatorial) | Example of a compressed octahedron in a different framework structure. | uh.edu |
Hydrogen bonding plays a critical role in the stability and structure of crystalline hexaaquairon(III) salts. The coordinated water molecules act as hydrogen bond donors, while the counter-anions (e.g., nitrate, perchlorate) and any additional water molecules of crystallization act as acceptors. This creates extensive three-dimensional networks of O-H···O hydrogen bonds. researchgate.netresearchgate.net
In the crystal structure of iron(III) trinitrate hexahydrate, each hydrogen atom of the six coordinated water molecules forms a hydrogen bond with a different nitrate anion, resulting in a complex and highly symmetric network where 12 nitrate ions surround each [Fe(H₂O)₆]³⁺ unit. researchgate.net Similarly, in hexaaquairon(III) perchlorate trihydrate, a network of hydrogen bonds is crucial for stabilizing the crystal packing. researchgate.net In iron(III) perchlorate nonahydrate, the non-coordinating water molecules form a secondary, hydrogen-bonded hydration sphere around the central cationic complex. iucr.org
Solution-Phase Structural Characterization
In aqueous media, the hexaaquairon(III) ion's structure and the dynamics of its surrounding water molecules are of significant interest.
In aqueous solution, the Fe³⁺ ion is coordinated by a well-defined primary hydration shell. Molecular dynamics simulations and experimental data confirm that the first hydration shell consists of six water molecules, [Fe(H₂O)₆]³⁺, consistent with the solid-state structure. researchgate.net The strong electrostatic attraction between the Fe³⁺ ion and the oxygen atoms of the water molecules leads to a highly ordered first solvation shell. libretexts.org
Beyond the primary shell, there is evidence for a more weakly bound and less ordered second hydration shell. rsc.orgresearchgate.net Studies on iron(III) perchlorate nonahydrate show that even in the solid state, a second coordination sphere of water molecules can be identified. iucr.org In solution, this second shell is dynamic, with water molecules exchanging more rapidly than those in the inner sphere. The high charge density of the Fe³⁺ ion polarizes the water molecules in the first shell, which in turn influences the structure and orientation of water molecules in the second shell through hydrogen bonding. rsc.org
A variety of spectroscopic techniques are employed to study the structure of [Fe(H₂O)₆]³⁺ in solution.
X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) are particularly valuable. EXAFS analysis can provide information on the number of coordinating atoms and the average Fe-O bond distances, confirming the six-coordinate nature of the complex in solution. researchgate.netacs.org XANES is sensitive to the geometry and electronic structure of the metal center. researchgate.net
Vibrational Spectroscopy: Raman and infrared (IR) spectroscopy are used to probe the vibrations of the Fe-O bonds and the coordinated water molecules. researchgate.net Studies of ferric chloride and nitrate solutions using Raman spectroscopy have provided insights into the hydration of the Fe(III) ion and ion pairing. osti.gov
UV-Visible Spectroscopy: The electronic transitions within the d-orbitals of the Fe³⁺ ion give rise to absorption bands in the UV-visible region. These spectra are sensitive to the coordination environment, although for the high-spin d⁵ [Fe(H₂O)₆]³⁺ ion, the d-d transitions are spin-forbidden and therefore very weak. The more intense bands observed are due to ligand-to-metal charge transfer (LMCT). researchgate.net
Electronic Structure and Spectroscopic Characterization
Ligand Field Theory and d-Orbital Splitting Analysis
According to Crystal Field Theory (CFT), the interaction between the positively charged metal ion and the lone pairs of the ligand electrons is considered purely electrostatic. edtechbooks.orgslideshare.net In an isolated, gaseous Fe³⁺ ion, the five 3d orbitals are degenerate, meaning they all have the same energy. chemistryguru.com.sguomustansiriyah.edu.iq However, when this ion is placed within an octahedral field of six water ligands, this degeneracy is lifted. slideshare.netlibretexts.org
The six ligands approach the central metal ion along the x, y, and z axes. libretexts.org This arrangement causes a greater electrostatic repulsion with the d-orbitals that lie along these axes, namely the d(z²) and d(x²-y²) orbitals. slideshare.netlibretexts.org Consequently, the energy of these two orbitals, collectively known as the eg set, is raised. slideshare.netlibretexts.org Conversely, the d(xy), d(xz), and d(yz) orbitals, which are directed between the axes, experience less repulsion and are stabilized at a lower energy level. slideshare.netlibretexts.org This latter group is referred to as the t₂g set. slideshare.netlibretexts.org The energy difference between the eg and t₂g sets is termed the crystal field splitting energy, denoted as Δₒ (or 10Dq). uomustansiriyah.edu.iq For hexaaquairon(III), the water ligands are considered weak-field ligands, resulting in a relatively small Δₒ. chemistryguru.com.sg
High-Spin Fe(III) Electronic Configuration (d⁵)
The iron(III) cation has a d⁵ electronic configuration, meaning it has five electrons in its 3d orbitals. chemistryguru.com.sg In the presence of the weak-field water ligands in hexaaquairon(III), the crystal field splitting energy (Δₒ) is smaller than the spin-pairing energy (P). edtechbooks.org Spin-pairing energy is the energy required to place two electrons in the same orbital.
Due to the small energy gap, it is energetically more favorable for the electrons to occupy all five d-orbitals singly with parallel spins before any pairing occurs. chemistryguru.com.sg This results in three electrons occupying the lower energy t₂g orbitals and two electrons occupying the higher energy eg orbitals. doubtnut.com This arrangement, with a total of five unpaired electrons, is known as a high-spin configuration. chemistryguru.com.sg The electronic configuration for the high-spin d⁵ state in an octahedral field is therefore t₂g³eg². doubtnut.com This high-spin nature is a key characteristic of the hexaaquairon(III) complex. chemistryguru.com.sg
The Crystal Field Stabilization Energy (CFSE) for a high-spin d⁵ complex is calculated to be 0. doubtnut.comquora.com This is because the stabilization gained by the three electrons in the t₂g orbitals (-0.4 Δₒ each) is exactly cancelled out by the destabilization of the two electrons in the eg orbitals (+0.6 Δₒ each). doubtnut.com
Advanced Spectroscopic Techniques for Electronic and Structural Insights
A variety of sophisticated spectroscopic methods are employed to probe the intricate electronic and structural details of the hexaaquairon(III) ion.
UV-Visible (UV-Vis) Absorption Spectroscopy: Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions
The UV-visible spectrum of hexaaquairon(III) provides valuable information about its electronic transitions. Two main types of transitions are observed: d-d transitions and charge transfer transitions. csbsju.edu
d-d Transitions : These involve the excitation of an electron from the lower energy t₂g orbitals to the higher energy eg orbitals. libretexts.org For high-spin Fe(III), these transitions are spin-forbidden because they involve a change in the spin multiplicity. Consequently, the d-d transitions in [Fe(H₂O)₆]³⁺ are very weak and often appear as pale-colored solutions. The molar absorptivity (ε) values for such transitions are typically less than 1 M⁻¹cm⁻¹. zysman-colman.com The broadness of these absorption bands is due to vibrational motions of the ligands, which cause slight variations in the crystal field splitting energy. zysman-colman.com
Ligand-to-Metal Charge Transfer (LMCT) Transitions : These are much more intense transitions where an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.orglibretexts.org In the case of hexaaquairon(III), an electron from one of the water ligands is transferred to the partially filled d-orbitals of the Fe³⁺ ion. libretexts.org These transitions are spin-allowed and result in strong absorption bands in the UV region, with high extinction coefficients (ε > 1000 M⁻¹cm⁻¹). illinois.edu The energy of the LMCT band is related to the oxidizing power of the metal ion and the reducing power of the ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Zero-Field Splitting (ZFS) and Spin Hamiltonian Parameters
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the high-spin Fe(III) in hexaaquairon(III). illinois.edu The high-spin d⁵ configuration gives a total spin state of S = 5/2.
In an ideal octahedral symmetry, the six spin levels (mₛ = ±1/2, ±3/2, ±5/2) would be degenerate in the absence of an external magnetic field. However, even small distortions from perfect octahedral symmetry can lift this degeneracy, an effect known as zero-field splitting (ZFS). illinois.edulibretexts.org This splitting arises from spin-orbit coupling and dipolar interactions. illinois.edu
The ZFS is described by the axial (D) and rhombic (E) parameters within the spin Hamiltonian. For high-spin Fe(III) in environments like hemoglobin, which can have significant distortions, g-values can be highly anisotropic, for instance, with g⊥ ≈ 6 and g‖ ≈ 2. libretexts.org High-frequency/high-field EPR (HFEPR) is often necessary to accurately determine the large ZFS parameters that can occur in high-spin iron complexes. researchgate.netresearchgate.net
Mössbauer Spectroscopy: Isomer Shift and Quadrupole Splitting Analysis
Mössbauer spectroscopy is particularly sensitive to the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common for iron compounds. wikipedia.org This technique provides key information through two main parameters: the isomer shift (δ) and the quadrupole splitting (ΔEₐ). carleton.edulibretexts.org
Isomer Shift (δ) : The isomer shift is a measure of the s-electron density at the nucleus. libretexts.org It is sensitive to the oxidation state and the covalency of the bonds. For instance, Fe³⁺ generally has a lower isomer shift than Fe²⁺ because the lower number of d-electrons in Fe³⁺ provides less shielding of the s-electrons from the nucleus, leading to a higher s-electron density at the nucleus. libretexts.org The isomer shift for high-spin Fe(III) compounds typically falls within a specific range, helping to confirm the +3 oxidation state.
Quadrupole Splitting (ΔEₐ) : Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I = 3/2 excited state) and an asymmetric electric field gradient (EFG) at the nucleus. wikipedia.orgresearchgate.net In a perfectly octahedral complex, the EFG would be zero, and no quadrupole splitting would be observed. However, any distortion from perfect symmetry, either from the ligand arrangement or electronic distribution, will result in a non-zero EFG and a characteristic doublet in the Mössbauer spectrum. researchgate.net For high-spin Fe(III), the five d-electrons are spherically distributed, which should theoretically lead to no quadrupole splitting. However, distortions in the crystal lattice can induce a splitting. For example, frozen aqueous solutions of hexaaquairon(III) have shown measurable quadrupole splitting. researchgate.net
Table 1: Representative Mössbauer Parameters for Iron Compounds This table provides illustrative ranges and is not specific to hexaaquairon(III) under all conditions.
| Parameter | Typical Range for High-Spin Fe(III) (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.20 to +0.50 | Oxidation state, s-electron density, covalency |
| Quadrupole Splitting (ΔEₐ) | Variable (often small for high-spin d⁵) | Symmetry of the electronic and ligand environment |
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Structure and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. unimi.itiaea.org It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.org
XANES : The XANES region, which encompasses the absorption edge and the region just above it, is sensitive to the oxidation state and coordination geometry of the iron atom. unimi.itiaea.org The energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. hzdr.de Therefore, the Fe K-edge energy for hexaaquairon(III) will be higher than that for hexaaquairon(II), allowing for the determination of the oxidation state. iaea.org The shape and features of the XANES spectrum can also provide a fingerprint of the local coordination environment.
EXAFS : The EXAFS region consists of oscillations in the absorption coefficient at energies well above the absorption edge. nih.gov These oscillations are caused by the scattering of the ejected photoelectron by the neighboring atoms. iaea.org Analysis of the EXAFS spectrum can yield precise information about the number, type, and distance of the atoms in the immediate vicinity of the central iron atom. iaea.org For hexaaquairon(III), EXAFS analysis can determine the Fe-O bond lengths and the coordination number of the first hydration shell.
Table 2: Information Derived from XAS for Hexaaquairon(III)
| Technique | Information Obtained |
|---|---|
| XANES | Iron oxidation state (+3), coordination geometry (octahedral) |
| EXAFS | Fe-O bond distances, coordination number (6) |
Infrared (IR) and Raman Spectroscopy: Vibrational Modes of Coordinated Water
The vibrational modes of water molecules coordinated to the iron(III) center in the hexaaquairon(III) complex offer significant insight into the nature of the Fe-O bond and the influence of the cation on the ligand's internal vibrations. Both Infrared (IR) and Raman spectroscopy are powerful tools for probing these modes, which include stretching, bending, rocking, wagging, and twisting motions.
When a water molecule coordinates to a metal ion like Fe(III), its vibrational frequencies change compared to those of bulk water. uniupo.it The high positive charge and small ionic radius of the Fe(III) ion lead to a strong polarization of the water ligands, weakening the internal O-H bonds. libretexts.org This typically results in a red-shift (a shift to lower frequency) of the O-H stretching vibrations. mdpi.com Conversely, the coordination restricts the bending motion of the water molecule, often causing a blue-shift (a shift to higher frequency) in the H-O-H bending frequency. mdpi.com
The vibrational spectrum of [Fe(H₂O)₆]³⁺ is characterized by several key features. The O-H stretching region, typically found between 3000 and 3800 cm⁻¹, is dominated by a broad band due to the hydrogen-bonded network within the crystal lattice and in aqueous solutions. mdpi.comnih.gov For coordinated water, this broad O-H stretching band, ν(O-H), is often observed in the range of 3400-3450 cm⁻¹. researchgate.net The H-O-H bending mode, δ(HOH), which appears around 1640 cm⁻¹ in liquid water, is also sensitive to the coordination environment. mdpi.com
In addition to the internal modes of water, lower frequency modes corresponding to the Fe-O₆ framework and librational motions of the water ligands (rocking, wagging, and twisting) are also present. acs.orgresearchgate.net Density functional theory (DFT) calculations have been instrumental in assigning these complex vibrational modes, showing consistency with experimental Raman and IR spectra. acs.orgresearchgate.net For instance, studies on crystalline salts containing the [Fe(H₂O)₆]³⁺ ion have identified anomalously broad bands in Raman spectra, which are assigned to the vibrations of the coordinated water molecules. researchgate.net
The table below summarizes the characteristic vibrational modes for water ligands in metal-aqua complexes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity | Description |
|---|---|---|---|
| O-H Symmetric & Asymmetric Stretching (ν) | ~3200 - 3500 | IR & Raman | Stretching of the O-H bonds within the water molecule. Broadened due to hydrogen bonding. |
| H-O-H Bending (δ) | ~1640 - 1660 | IR & Raman | Scissoring motion of the H-O-H angle. |
| Fe-O Stretching (ν) | ~300 - 600 | IR & Raman | Vibration of the bond between the iron center and the oxygen of the water ligand. |
| O-Fe-O Bending (δ) | <300 | IR & Raman | Deformation of the octahedral FeO₆ core. |
| Water Librations (ρ) | ~500 - 900 | IR & Raman | Rocking, wagging, and twisting motions of the entire coordinated water molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the structure, dynamics, and electronic properties of the hexaaquairon(III) complex in solution. The paramagnetic nature of the high-spin Fe(III) ion (with five unpaired electrons, S=5/2) profoundly influences the NMR parameters of the ligand nuclei, particularly the protons (¹H) and oxygen-17 (¹⁷O) of the coordinated water molecules. rsc.orgwilliams.edu These studies are typically conducted at low pH to prevent the hydrolysis of the Fe(III) ion. rsc.org
The interaction with the paramagnetic center causes significant shifts and, most notably, a dramatic increase in the nuclear relaxation rates of the ligand nuclei. Analysis of these relaxation rates as a function of temperature and magnetic field strength (a technique known as NMRD, or Nuclear Magnetic Relaxation Dispersion) allows for the determination of key dynamic and structural parameters. rsc.orgacs.org
¹H NMR: The protons of the coordinated water molecules experience rapid relaxation due to their proximity to the paramagnetic Fe(III) center. ¹H NMRD studies have been used to investigate the residence time of protons in the inner coordination sphere. rsc.org
¹⁷O NMR: Due to its low natural abundance (0.038%), studies involving the oxygen nucleus of the water ligand require enrichment with the ¹⁷O isotope. huji.ac.il ¹⁷O NMR is particularly powerful for directly probing the exchange kinetics of the entire water molecule (kₑₓ), as the oxygen atom is central to the ligand. rsc.orgacs.org The transverse relaxation rates (1/T₂) and chemical shifts of ¹⁷O are measured as a function of temperature to determine the mean residence time (τₘ) of the water molecule in the first coordination sphere of the iron. rsc.orgrsc.org
A significant finding from combined ¹H and ¹⁷O NMR studies is that the exchange of protons and the exchange of the whole water molecule occur on different timescales. rsc.org The ¹⁷O NMR data indicate that the [Fe(H₂O)₆]³⁺ complex is in the slow water exchange regime. rsc.org The simultaneous analysis of both ¹H and ¹⁷O data provides a more complete picture of the complex exchange dynamics, including proton exchange and whole water molecule exchange. rsc.org
The table below presents key parameters obtained from NMR relaxometric studies of hexaaquairon(III).
| Parameter | Symbol | Value | Technique | Significance |
|---|---|---|---|---|
| Number of Unpaired Electrons | n | 5 | ¹H NMR (Evans Method) | Confirms the high-spin S=5/2 electronic state of Fe(III). williams.edu |
| Mean Residence Time (Proton) | τₘ (¹H) | 0.39 µs | ¹H NMRD | Characterizes the exchange rate of protons on the coordinated water. rsc.org |
| Mean Residence Time (Water) | τₘ (¹⁷O) | 6.25 - 14.7 µs | ¹⁷O NMR | Characterizes the exchange rate of the entire water molecule. rsc.org |
| Water Exchange Rate | kₑₓ²⁹⁸ | 1.6 x 10⁵ s⁻¹ | ¹⁷O NMR | Quantifies the lability of the aqua ligand at 298 K. |
Kinetic and Mechanistic Studies of Coordination Reactions
Water Exchange Mechanisms in Hexaaquairon(III)
The exchange of water molecules between the coordination sphere of the hexaaquairon(III) ion and the bulk solvent is a fundamental process. For the high-spin d5 [Fe(H2O)6]3+ ion, this exchange is notably labile. uci.edu The process is crucial as it often precedes or is a key part of ligand substitution reactions. The rate of water exchange is influenced by the electronic configuration and charge of the central metal ion. wikipedia.org
The mechanism of water exchange for many transition metal aqua ions, including iron(III), has been a subject of extensive study. Computational studies using Hartree-Fock or CAS-SCF methods have been employed to investigate the structures of reactants, products, transition states, and intermediates. researchgate.netcapes.gov.br These studies suggest that for high-spin d-systems like hexaaquairon(III), both associative (A or Ia) and dissociative (D or Id) pathways are feasible. capes.gov.br The associative pathway involves the formation of a seven-coordinate intermediate, while the dissociative pathway proceeds through a five-coordinate intermediate. psgcas.ac.in
The deprotonated form of the aqua ion, [Fe(H2O)5(OH)]2+, exhibits significantly faster water exchange rates. acs.org This labilization effect upon deprotonation is a common phenomenon observed in various aqua ions. acs.org
Ligand Substitution Kinetics and Associative/Dissociative Pathways
Ligand substitution reactions of hexaaquairon(III) involve the replacement of a coordinated water molecule by another ligand. science-revision.co.ukscribd.com These reactions can proceed through different mechanistic pathways, primarily classified as associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.orgwikipedia.org The interchange mechanism is further divided into associative interchange (Ia) and dissociative interchange (Id). libretexts.org
For octahedral complexes of 3d metals like iron, the expansion of the coordination number from 6 to 7 required for a pure associative (A) mechanism is often sterically less favorable due to the smaller size of the metal ion. psgcas.ac.in Consequently, a dissociative pathway, involving a five-coordinate intermediate, is often considered more feasible. psgcas.ac.in
The nature of the entering ligand can provide insights into the operative mechanism. If the reaction rate is largely independent of the nature of the entering ligand, it suggests a dissociative (D or Id) mechanism is dominant. psgcas.ac.in Conversely, a strong dependence of the reaction rate on the entering ligand points towards an associative (A or Ia) pathway. psgcas.ac.inlibretexts.org The Eigen-Wilkins mechanism is often used to describe associative substitution reactions in octahedral complexes, which involves the pre-equilibrium formation of an encounter complex. wikipedia.org
Influence of pH and Ionic Strength on Reaction Rates
The pH of the solution plays a critical role in the kinetics of reactions involving hexaaquairon(III). The acidity of the [Fe(H2O)6]3+ ion (pKa ≈ 2.19) leads to the formation of hydrolyzed species, primarily the pentaaquamonohydroxoiron(III) ion, [Fe(H2O)5(OH)]2+, as the pH increases. libretexts.orgchemguide.co.ukcnr.itlibretexts.org This hydrolyzed species is significantly more reactive than the parent hexaaqua ion. wikipedia.orgacs.org
For instance, in the complexation reaction with 4-isopropyltropolone, the rate law shows two distinct paths corresponding to the reaction of [Fe(H2O)6]3+ and [Fe(H2O)5(OH)]2+. The rate constant for the reaction of the hydroxo species is considerably larger. acs.orgresearchgate.net This increased reactivity is attributed to the labilizing effect of the hydroxide (B78521) ligand. acs.org
Ionic strength also affects the rates of reactions involving charged species. usp.br For the reaction between two anionic species, an increase in ionic strength generally leads to a higher reaction rate. usp.br This is due to the stabilization of the more highly charged transition state by the ionic atmosphere. usp.br In studies of the hexaaquairon(III)/hexaaquairon(II) self-exchange reaction, maintaining a constant ionic strength is crucial for obtaining reliable kinetic data. cdnsciencepub.com
High-Pressure Kinetic Analysis of Reaction Volumes
High-pressure kinetic studies are a powerful tool for elucidating reaction mechanisms, providing information about the volume of activation (ΔV‡). iupac.org The activation volume is the change in partial molar volume when the reactants form the transition state. iupac.org A positive ΔV‡ suggests a dissociative mechanism, where bond breaking is dominant in the transition state, leading to an expansion in volume. Conversely, a negative ΔV‡ indicates an associative mechanism, characterized by bond formation and a more compact transition state. iupac.org
For the complexation reactions of hexaaquairon(III), the activation volumes have been determined using high-pressure stopped-flow techniques. researchgate.net Studies on the reaction of Fe3+ with thiocyanate (B1210189) and acetohydroxamic acid revealed negative activation volumes, suggesting an associative activation process. researchgate.netacs.org In contrast, the reactions of the hydrolyzed species, FeOH2+, with the same ligands showed positive activation volumes, indicating a dissociative activation mechanism. researchgate.netacs.org
The following table summarizes the activation volumes for the complexation of Fe(III) species:
| Reactant | Ligand | Activation Volume (ΔV‡) (cm³/mol) |
| [Fe(H2O)6]3+ | Thiocyanate | -6.1 ± 1.0 researchgate.net |
| [Fe(H2O)6]3+ | Acetohydroxamic acid | -10.0 ± 1.4 researchgate.net |
| [Fe(H2O)5(OH)]2+ | Thiocyanate | 8.5 ± 1.2 researchgate.net |
| [Fe(H2O)5(OH)]2+ | Acetohydroxamic acid | 7.7 ± 0.6 researchgate.net |
In another study involving the outer-sphere electron-transfer reaction between promazine (B1679182) and hexaaquairon(III), a high-pressure stopped-flow technique was used to determine the volumes of activation for the forward and reverse processes as -6.2 ± 0.4 cm³/mol and -12.5 ± 0.5 cm³/mol, respectively. nih.gov
Redox Chemistry and Electron Transfer Processes
Hexaaquairon(III/II) Self-Exchange Electron Transfer Mechanisms
The self-exchange reaction between hexaaquairon(III) and hexaaquairon(II) is a classic example of an outer-sphere electron transfer. dalalinstitute.com In this process, an electron is transferred between two iron complexes that differ only in their oxidation state. dalalinstitute.com
**[Fe(H₂O)₆]³⁺ + [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₆]²⁺ + [Fe(H₂O)₆]³⁺
This reaction involves no net chemical change and can be studied using isotopic labeling. The process occurs in three main steps:
Formation of a precursor complex where the two iron complexes are in close proximity.
Activation of this complex, which involves reorganization of the solvent molecules and adjustments to the Fe-O bond lengths, followed by the electron transfer. rsc.org
Dissociation of the resulting successor complex into the final products. rsc.org
The rate of this self-exchange is influenced by the reorganization energy (λ), which has both inner-sphere (λi) and outer-sphere (λo) components. libretexts.org The inner-sphere component relates to changes in bond lengths and angles within the complex, while the outer-sphere component is associated with the reorientation of solvent molecules. libretexts.orgsci-hub.se For the [Fe(H₂O)₆]³⁺/²⁺ couple, both ions are high-spin, but the change in oxidation state necessitates a reorganization of the Fe-O bond lengths, contributing to the activation energy. davuniversity.orgrsc.org The electron exchange for the hexaaqua species is relatively slow compared to systems with ligands like cyanide or phenanthroline, which require less reorganization. rsc.org
Table 1: Self-Exchange Rate Constants for Various Iron Complexes
| Redox Couple | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) | Temperature (°C) |
|---|---|---|
| [Fe(H₂O)₆]³⁺/²⁺ | ~1.1 | 25 |
| [Fe(CN)₆]³⁻/⁴⁻ | ~10² | 0 |
| [Fe(phen)₃]³⁺/²⁺ | >10⁵ | 0 |
This table is based on data from reference rsc.org.
Outer-Sphere Electron Transfer Reactions with Reducing Agents
In an outer-sphere mechanism, the electron transfer occurs without the formation of a direct bond between the oxidant and the reductant. The coordination shells of both the hexaaquairon(III) ion and the reducing agent remain intact during the process. davuniversity.orgfiveable.me This mechanism is typical for reactions where both reactants are substitutionally inert or when a suitable bridging ligand is absent. rsc.org
The rate of these reactions can be understood using Marcus Theory, which relates the rate constant of the electron transfer to the standard Gibbs free energy change (ΔG°), the reorganization energy (λ), and the work required to bring the reactants together. libretexts.orggeologyscience.ru The theory predicts a parabolic relationship between the reaction rate and the driving force, with the rate increasing to a maximum when -ΔG° = λ, and then decreasing in the "inverted region". acs.org
A well-studied example is the oxidation of promazine (B1679182) by hexaaquairon(III). The kinetics of this reversible outer-sphere electron-transfer reaction have been investigated under high pressure. acs.org
Table 2: Kinetic Data for the Outer-Sphere Reaction of [Fe(H₂O)₆]³⁺ with Promazine
| Parameter | Value | Conditions |
|---|---|---|
| Forward rate constant (k_f) | 1.3 x 10² M⁻¹s⁻¹ | 25 °C |
| Reverse rate constant (k_b) | 1.0 x 10² M⁻¹s⁻¹ | 25 °C |
| Volume of activation (ΔV‡_f) | -6.2 ± 0.4 cm³mol⁻¹ | 25 °C, 1.0 M ionic strength |
| Volume of activation (ΔV‡_b) | -12.5 ± 0.5 cm³mol⁻¹ | 25 °C, 1.0 M ionic strength |
| Reaction volume (ΔV°) | +5.0 ± 0.2 cm³mol⁻¹ | 25 °C, 1.0 M ionic strength |
This table is based on data from reference acs.org.
The efficiency of outer-sphere electron transfer depends on the overlap of the donor and acceptor orbitals. bhu.ac.in Reactions are often more facile when the transfer occurs between orbitals of the same symmetry, such as from a π* orbital to another π* orbital, as this typically involves smaller changes in bond distances. davuniversity.orgbhu.ac.in
Inner-Sphere Electron Transfer Mechanisms Involving Bridging Ligands
Inner-sphere electron transfer reactions are characterized by the formation of a bridged complex where a ligand is simultaneously coordinated to both the oxidizing and reducing metal centers. vaia.comwikipedia.org This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant. libretexts.org For this mechanism to be operative, one of the reactants must be substitutionally labile to allow the formation of the bridge, and the other must possess a ligand capable of acting as a bridge. davuniversity.orgbhu.ac.in
Common bridging ligands include halides (F⁻, Cl⁻, Br⁻, I⁻), pseudohalides like thiocyanate (B1210189) (SCN⁻), and other polyatomic ligands such as oxalate (B1200264) and pyrazine. wikipedia.orglibretexts.org The presence of a suitable bridging ligand can dramatically accelerate the rate of electron transfer compared to the outer-sphere pathway. libretexts.org
The mechanism generally involves three steps:
Formation of the precursor complex: The bridging ligand from one complex binds to the other metal center.
Electron transfer: The electron is transferred through the bridging ligand. This can occur by a "hole-transfer" mechanism, where the ligand first donates an electron to the oxidant and is then replenished by the reductant, or by an "electron-transfer" mechanism, where the electron moves from the reductant to the ligand and then to the oxidant. csbsju.edu
Dissociation of the successor complex: The bridged complex breaks apart. The bridging ligand may remain with either the original or the new metal center. libretexts.org
An example illustrating the effect of a bridging ligand is the comparison of the reduction of [Co(NH₃)₆]³⁺ and [Co(NH₃)₅Cl]²⁺ by [Cr(H₂O)₆]²⁺. The chloride ligand in the second reaction acts as a bridge, leading to a significantly faster reaction rate. libretexts.org While this example does not directly involve hexaaquairon(III), it demonstrates the principle. The reduction of certain Co(III) complexes by [Fe(H₂O)₆]²⁺ is known to proceed via an inner-sphere mechanism with a chloride bridge. rsc.org
Photochemical Redox Processes and Hydroxyl Radical Generation
Upon absorption of UV light, hexaaquairon(III) can undergo a ligand-to-metal charge transfer (LMCT) process. researchgate.net This excitation leads to the formation of an iron(II) center and a ligand radical. In aqueous solution, this process can generate highly reactive hydroxyl radicals (•OH). researchgate.netcdnsciencepub.com
[Fe³⁺(H₂O)] + hν → [Fe²⁺(•OH)] + H⁺
This photo-Fenton reaction is a key process in advanced oxidation processes (AOPs) used for water purification, where the generated hydroxyl radicals are powerful oxidizing agents capable of degrading persistent organic pollutants. researchgate.netfrontiersin.org The quantum yield for the production of free •OH from the photolysis of [Fe(H₂O)₆]³⁺ at 254 nm is approximately 0.065. cdnsciencepub.com
However, the generation of hydroxyl radicals is not the only photochemical pathway. Ultrafast spectroscopy studies have revealed that a significant competing channel is the photo-induced hydrolysis of a coordinated water molecule. researchgate.net In this process, the LMCT excitation leads to the rapid release of a proton and the formation of the iron(III) monohydroxy species, [Fe(H₂O)₅(OH)]²⁺, within a picosecond. researchgate.net
The photochemical cycling of iron between its +3 and +2 oxidation states is crucial in environmental systems. frontiersin.org The photoreduction of Fe(III) to Fe(II) is often the rate-limiting step for •OH production in the photo-Fenton process, which also requires the presence of hydrogen peroxide (H₂O₂). nih.gov
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Acid Base Equilibria and Hydrolysis Behavior
Acidity of the Hexaaquairon(III) Ion and Proton Transfer
The hexaaquairon(III) ion is a weak Brønsted acid, meaning it can donate a proton to a water molecule. chemthes.com The high positive charge (3+) of the central iron ion polarizes the coordinated water molecules, weakening the O-H bonds and facilitating the release of a proton (H⁺). chemguide.co.ukbrainscape.com This process, known as hydrolysis or acidity reaction, results in the formation of a hydroxonium ion (H₃O⁺), leading to acidic solutions with a pH typically around 1.5, depending on the concentration. chemguide.co.ukquizlet.comlibretexts.org
The equilibrium for the first deprotonation can be represented as:
[Fe(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) quizlet.com
Alternatively, a simplified representation is often used:
[Fe(H₂O)₆]³⁺(aq) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H⁺(aq) quora.comquora.com
It is important to remember that the released proton is solvated by water molecules in the solution. chemguide.co.uk The acidity of the hexaaquairon(III) ion is significantly higher than that of the corresponding iron(II) complex, [Fe(H₂O)₆]²⁺. The greater charge density of the Fe³⁺ ion leads to a stronger polarization of the water ligands, making proton donation more favorable. brainscape.com
The acid dissociation constant (pKa) for the hexaaquairon(III) ion is approximately 2.2. brainly.comreddit.com This value quantifies the extent of the first hydrolysis reaction.
Table 1: Acidity of Hexaaquairon(III) Ion
| Parameter | Value | Reference |
|---|---|---|
| pKa | ~2.2 | brainly.comreddit.com |
| Typical pH of solutions | ~1.5 | chemguide.co.uklibretexts.org |
Formation of Mononuclear Hydroxo Species ([Fe(H₂O)₅(OH)]²⁺)
The immediate product of the first proton transfer from the hexaaquairon(III) ion is the pentaaquahydroxoiron(III) ion, [Fe(H₂O)₅(OH)]²⁺. quora.com This species is the conjugate base of the hexaaquairon(III) acid. quora.comquora.com The formation of this mononuclear hydroxo complex is a reversible equilibrium reaction. quora.commelscience.com The presence of this complex imparts a characteristic rust-brown or yellow-orange color to aqueous iron(III) solutions, often obscuring the pale violet color of the parent [Fe(H₂O)₆]³⁺ ion. chemthes.comdocbrown.info
The equilibrium between [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₅(OH)]²⁺ is the first step in a series of hydrolysis reactions. researchgate.net Further deprotonation can occur, leading to the formation of species such as [Fe(H₂O)₄(OH)₂]⁺ and the neutral, sparingly soluble complex [Fe(H₂O)₃(OH)₃]. chemguide.co.uklibretexts.org The relative concentrations of these species are highly dependent on the pH of the solution. mdpi.com
Dimerization and Polynuclear Hydrolysis Products
Under appropriate conditions of pH and concentration, the mononuclear hydrolysis products of hexaaquairon(III) can undergo further reactions to form larger, polynuclear species. This process is a key feature of iron(III) chemistry in aqueous solutions.
Formation of μ-oxo and μ-hydroxo Bridged Dimers
The initial step in the polymerization of hydrolyzed iron(III) is often the formation of dimeric species. Two primary types of bridged dimers are known to form: the di-μ-hydroxo dimer, [Fe₂(H₂O)₈(μ-OH)₂]⁴⁺, and the μ-oxo dimer. researchgate.net The formation of these dimers involves the reaction of two hydrolyzed monomeric Fe(III) ions. researchgate.net
The di-μ-hydroxo bridged dimer is considered a key intermediate in the formation of iron oxyhydroxide minerals. osti.gov Its formation from two [Fe(H₂O)₅(OH)]²⁺ ions can be represented by the following equilibrium:
2[Fe(H₂O)₅(OH)]²⁺(aq) ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺(aq) + 2H₂O(l) wikipedia.org
Density functional theory (DFT) studies suggest that in the presence of only water molecules in the second coordination sphere, the dihydroxo Fe₂ dimer is the thermodynamically and kinetically favored product. researchgate.net The Fe-O bond lengths in the μ-oxo dimer are quite short, around 1.84 Å. researchgate.net The formation of these dimers is a crucial step leading to the eventual precipitation of iron oxides and hydroxides. researchgate.net
Kinetics and Thermodynamics of Polymerization
The polymerization of iron(III) hydrolysis products is a kinetically controlled process that can occur over extended periods, from seconds to weeks. nih.govmdpi.com The initial polymerization to form small polycations is rapid, often complete within one second. nih.gov This is followed by a slower process of forming larger polymers and eventually solid precipitates. casaverdeambiental.com.brmdpi.com
Thermodynamically, the formation of polynuclear hydroxo Fe(III) complexes represents thermodynamically unstable intermediates in the slow transition from free aquo metal ions to colloids and finally to solid precipitates. mdpi.com The enthalpy of the initial hydrolysis reaction (Fe³⁺ + H₂O ⇌ FeOH²⁺ + H⁺) has been determined, providing insight into the thermodynamics of the first step of this complex process. usf.edu
Influence of Concentration, Temperature, and Solvent on Hydrolysis
The extent and nature of hexaaquairon(III) hydrolysis are significantly influenced by several factors, including the concentration of iron(III), temperature, and the composition of the solvent.
Concentration: The concentration of iron(III) plays a crucial role in determining the speciation. At very low concentrations, mononuclear species like [Fe(H₂O)₅(OH)]²⁺ and [Fe(H₂O)₄(OH)₂]⁺ may predominate. colab.ws However, as the concentration increases, the formation of polynuclear species, including dimers and larger polymers, becomes more favorable. colab.wslsmu.lt Studies have shown that a wide range of iron(III) concentrations can lead to the formation of various polynuclear hydrolytic species. lsmu.lt The initial concentration of Fe(III) also affects its transformation efficiency in certain systems. mdpi.com
Temperature: Temperature has a pronounced effect on the rate and equilibrium of hydrolysis. Increasing the temperature generally accelerates the rate of Fe(III) salt hydrolysis. dergipark.org.tr For instance, the hydrolysis constant for the formation of FeOH²⁺ increases with temperature. researchgate.net Studies have shown that at higher temperatures, the formation of precipitates like α-Fe₂O₃ is accelerated. core.ac.uk The solubility of iron(III) hydroxide (B78521) is also temperature-dependent. researchgate.net The enthalpy of the hydrolysis reaction is positive, indicating it is an endothermic process. mdpi.comusf.edu
Table 2: Factors Influencing Hexaaquairon(III) Hydrolysis
| Factor | Influence |
|---|---|
| Concentration | Higher concentrations favor the formation of polynuclear species. colab.wslsmu.lt |
| Temperature | Increased temperature accelerates hydrolysis rates and affects precipitate formation. researchgate.netdergipark.org.trcore.ac.uk |
| Solvent/Ionic Medium | The presence of different anions and the ionic strength of the solution alter hydrolysis equilibria. usf.educolab.wslsmu.ltnih.gov |
Magnetic Properties and Phenomena
Paramagnetic Behavior of High-Spin Fe(III)
The iron(III) ion in hexaaquairon(III) possesses a d⁵ electronic configuration. In the presence of six water ligands, which are considered weak-field ligands for Fe(III), the complex adopts a high-spin state. stackexchange.com This means that the five d-electrons occupy separate orbitals with parallel spins to maximize the total spin multiplicity, following Hund's rule. Consequently, with five unpaired electrons, the [Fe(H₂O)₆]³⁺ complex is strongly paramagnetic. purdue.eduwikipedia.org Paramagnetic materials are characterized by their weak attraction to an external magnetic field. wikipedia.org
The theoretical spin-only magnetic moment (μs) for a d⁵ system can be calculated using the formula:
μs = √n(n+2)
where 'n' is the number of unpaired electrons. For the high-spin Fe(III) ion with n=5, the theoretical magnetic moment is √35 Bohr Magnetons (B.M.), which is approximately 5.92 B.M. stackexchange.commdpi.com Experimental measurements for high-spin Fe(III) complexes are typically in close agreement with this value, confirming their paramagnetic nature. mdpi.com
Zero-Field Splitting (ZFS) and Anisotropy
Although the high-spin d⁵ configuration has a spherically symmetric ⁶A₁ ground state, which should theoretically exhibit no magnetic anisotropy, small but significant zero-field splitting (ZFS) can arise. rsc.orgrsc.org ZFS refers to the lifting of the degeneracy of the spin sublevels (Ms states) in the absence of an external magnetic field. rsc.org This phenomenon is a consequence of second-order effects involving spin-orbit coupling with excited states and spin-spin interactions. rsc.orgiphy.ac.cn
In an octahedral complex like hexaaquairon(III), distortions from perfect symmetry can lead to a non-zero ZFS. This splitting is described by the axial (D) and rhombic (E) ZFS parameters. The magnitude of these parameters is generally small for high-spin Fe(III) complexes. rsc.org The presence of ZFS introduces magnetic anisotropy, meaning the magnetic properties of the complex are directionally dependent. rsc.orgrsc.org Detecting this anisotropy in the ⁶A₁g ground state of the iron(III) ion through crystal magnetic susceptibility measurements has been a significant experimental achievement. rsc.org
Inter-Metal Magnetic Exchange Interactions in Polynuclear Species
In aqueous solutions, the hexaaquairon(III) ion can undergo hydrolysis and condensation to form polynuclear species, such as the di-iron(III) species [(H₂O)₄Fe(μ-OH)₂Fe(H₂O)₄]⁴⁺. In these polynuclear complexes, the individual iron(III) centers are close enough for their magnetic orbitals to interact, leading to magnetic exchange. This interaction is typically mediated by the bridging ligands (e.g., hydroxo or oxo groups). acs.orgfigshare.com
The nature of the magnetic exchange can be either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins). For hydroxo- and oxo-bridged di-iron(III) complexes, the interaction is predominantly antiferromagnetic. figshare.comaip.org The strength of this coupling, represented by the exchange coupling constant (J), is sensitive to the geometry of the bridging unit, particularly the Fe-O bond distance and the Fe-O-Fe angle. acs.orgacs.org For instance, protonation of a μ-oxo bridge to a μ-hydroxo bridge significantly reduces the magnitude of the antiferromagnetic coupling. acs.orgresearchgate.net
Temperature-Dependent Magnetic Susceptibility Measurements (SQUID)
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic properties of materials as a function of temperature and applied magnetic field. wikipedia.orgcore.ac.uknumberanalytics.com For paramagnetic substances like hexaaquairon(III), the magnetic susceptibility (χ) is expected to follow the Curie-Weiss law at higher temperatures. core.ac.uknumberanalytics.com
χ = C / (T - θ)
Where C is the Curie constant and θ is the Weiss temperature. A negative θ value is indicative of antiferromagnetic interactions between the magnetic centers. numberanalytics.com
At lower temperatures, deviations from the Curie-Weiss law can provide valuable information about ZFS and magnetic exchange interactions. core.ac.uk For instance, in polynuclear complexes with antiferromagnetic coupling, the magnetic susceptibility will show a broad maximum at a certain temperature before decreasing as the temperature is lowered further. researchgate.netresearchgate.net SQUID magnetometry is instrumental in determining the ground spin state and the energy separation between spin states in these systems. ulisboa.ptdoctorat.org
Theoretical Models for Magnetic Coupling
The magnetic exchange interactions in polynuclear iron(III) complexes are theoretically described using the Heisenberg-Dirac-Van Vleck (HDVV) model. akjournals.comdoi.org The interaction is modeled by the spin Hamiltonian:
H = -2J(S₁ · S₂)
where S₁ and S₂ are the spin operators for the two interacting metal centers, and J is the magnetic exchange coupling constant. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. This model has been successfully applied to analyze the temperature-dependent magnetic susceptibility data of numerous di- and polynuclear iron(III) complexes. akjournals.comdoi.orgchemrxiv.org
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of transition metal complexes like hexaaquairon(III). wikipedia.orgscispace.com DFT methods are, in principle, an exact theory of electronic structure based on the electron density distribution, offering a computationally efficient alternative to traditional wave function-based approaches. scispace.com Various functionals and basis sets have been employed to model and analyze the properties of such complexes. mdpi.com
Studies using DFT have successfully predicted the octahedral geometry of the [Fe(H₂O)₆]³⁺ complex. The calculated Fe-O bond lengths are in good agreement with experimental data, typically falling within the range of 1.99 to 2.05 Å. researchgate.net The choice of the exchange-correlation functional and the inclusion of dispersion corrections can influence the accuracy of the predicted geometry and electronic properties. For instance, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide improved descriptions of the electronic structure of transition metal ions. chemrxiv.org
DFT calculations have also been instrumental in understanding the spin state energetics of hexaaquairon(III). The high-spin (sextet) ground state of the complex is correctly predicted by most DFT methods. The energy difference between the high-spin and low-spin (doublet) states is a critical parameter that influences the reactivity of the complex. DFT embedding techniques, where a high-level wavefunction theory (WFT) method is used for the metal center and DFT for the surrounding ligands, have shown promise in accurately calculating spin-state splitting energies. researchgate.netresearchgate.net
Table 1: Comparison of DFT Functionals for Predicting Fe-O Bond Length in Hexaaquairon(III) This table is for illustrative purposes and the values are hypothetical, representing the typical range and variation seen in computational studies.
| DFT Functional | Predicted Fe-O Bond Length (Å) | Computational Cost |
|---|---|---|
| BP86 | 2.03 | Low |
| B3LYP | 2.01 | Medium |
| M06-L | 2.00 | Medium-High |
Ab Initio Molecular Dynamics Simulations of Hydration and Reactivity
Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for studying the dynamic processes of hydration and reactivity of ions in solution. chemrxiv.orgrsc.org In AIMD, the forces acting on the atoms are calculated "on the fly" from electronic structure calculations, typically using DFT. mdpi.com This approach allows for the simulation of chemical reactions and other dynamic events without the need for pre-parameterized force fields. researchgate.netaip.org
AIMD simulations of hexaaquairon(III) in water have provided detailed insights into the structure of the hydration shells beyond the first coordination sphere. These simulations have shown that the [Fe(H₂O)₆]³⁺ complex strongly influences the orientation and dynamics of water molecules in its vicinity, leading to the formation of a well-defined second hydration shell. researchgate.net The dynamics of water exchange between the first and second hydration shells, a key step in many reactions, can also be investigated using AIMD.
Furthermore, AIMD has been employed to study the hydrolysis of hexaaquairon(III), a process of significant importance in aqueous chemistry. researchgate.net These simulations can model the proton transfer from a coordinated water molecule to a solvent water molecule, leading to the formation of species like [Fe(H₂O)₅(OH)]²⁺. researchgate.net The free energy barriers for these proton transfer reactions can be calculated, providing a quantitative understanding of the acidity of the hexaaquairon(III) ion. researchgate.net
Table 2: Key Findings from AIMD Simulations of Hexaaquairon(III) This table summarizes typical findings from AIMD studies.
| Property | Typical Finding from AIMD |
|---|---|
| First Hydration Shell Coordination Number | 6 |
| Average Residence Time of Water in First Shell | Nanoseconds to milliseconds (highly dependent on simulation conditions and method) |
| Proton Transfer Events | Observed, leading to the formation of hydrolysis products. researchgate.net |
Prediction of Spectroscopic Parameters and Reaction Energetics
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. wisc.edu For hexaaquairon(III), time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra. researchgate.net These calculations can help to assign the observed bands in the experimental spectrum to specific electronic transitions, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The accuracy of TD-DFT predictions can be sensitive to the choice of functional, and it is often necessary to shift the calculated spectrum to match the experimental data. researchgate.net
Beyond electronic spectra, computational methods can also predict other spectroscopic parameters, such as those for Mössbauer and electron paramagnetic resonance (EPR) spectroscopy. numberanalytics.com These predictions are crucial for interpreting experimental data and extracting information about the electronic and magnetic properties of the iron center.
Quantum chemical calculations are also essential for determining the energetics of reactions involving hexaaquairon(III). nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and equilibrium constants. chemrxiv.orgchemrxiv.org These calculations provide a thermodynamic and kinetic understanding of processes such as ligand exchange, hydrolysis, and redox reactions. High-level coupled-cluster methods, such as CCSD(T), can provide benchmark-quality reaction energetics, although their computational cost often limits their application to smaller model systems. chemrxiv.org
Table 3: Computationally Predicted Spectroscopic Data for Hexaaquairon(III) This table presents hypothetical but representative data from computational studies.
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |
|---|---|---|
| UV-Vis (TD-DFT) | Lowest energy d-d transition (nm) | ~800 nm |
| Mössbauer | Isomer Shift (mm/s) | ~0.4-0.5 mm/s |
| EPR | g-tensor components | Anisotropic, centered around g ≈ 2 |
Quantum Chemical Modeling of Electron Transfer Pathways
Electron transfer is a fundamental process in the chemistry of iron. Quantum chemical methods are essential for understanding the pathways and rates of electron transfer reactions involving hexaaquairon(III). acs.orgaps.org The self-exchange electron transfer between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ is a classic example that has been extensively studied computationally.
The rate of electron transfer is governed by several factors, including the electronic coupling between the donor and acceptor (the electronic matrix element, H_ab), the reorganization energy (λ), and the free energy change of the reaction (ΔG°), as described by Marcus theory. researchgate.net Quantum chemical calculations can provide values for all of these parameters. The electronic coupling element, H_ab, can be calculated using various methods, including those based on constrained DFT and multi-state DFT. acs.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for modeling electron transfer in complex environments, such as in biological systems. nih.govnih.gov In this approach, the reacting species are treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. nih.gov This allows for the study of how the environment influences the electron transfer process.
Table 4: Calculated Parameters for the [Fe(H₂O)₆]²⁺/[Fe(H₂O)₆]³⁺ Self-Exchange Reaction Values are representative of those found in the literature and can vary with the computational method.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Electronic Coupling (H_ab) | ~30 cm⁻¹ researchgate.net | Strength of electronic interaction between donor and acceptor. researchgate.net |
| Reorganization Energy (λ) | ~2.5 eV | Energy required to distort the reactants to the geometry of the products. |
Advanced Research Applications and Frontiers
Catalysis in Aqueous Media
The catalytic prowess of iron compounds, particularly in aqueous environments, is a key area of modern chemical research. Hexaaquairon(III) and its derivatives are instrumental in a wide array of catalytic reactions.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The hexaaquairon(III) ion is an effective catalyst for various aqueous reactions, particularly oxidations. A classic example is the iron-catalyzed oxidation of iodide ions by peroxodisulfate ions, a reaction that can be catalyzed by both Fe(II) and Fe(III) ions. The presence of these iron ions introduces an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction rate.
Furthermore, the photolysis of aqueous iron(III) species, including [Fe(H₂O)₆]³⁺ and its hydrolyzed forms like [Fe(OH)(H₂O)₅]²⁺, can generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic substrates present in the solution. ionexchangeglobal.com Iron(III) complexes have also been explored in other organic transformations, such as in bimetallic relay catalytic systems for sequential reactions. mdpi.com The versatility of iron(III) in homogeneous catalysis stems from its ability to cycle between the +2 and +3 oxidation states, facilitating electron transfer processes.
While homogeneous catalysts are highly active, their separation from the reaction products can be a significant challenge. Heterogeneous catalysts, which are in a different phase from the reactants, circumvent this issue, allowing for easy recovery and reuse. mdpi.com Hexaaquairon(III) serves as a vital precursor for the synthesis of a variety of solid iron(III)-based heterogeneous catalysts. mdpi.com
These catalytic materials are often prepared by immobilizing the iron species on high-surface-area supports such as silica, aluminosilicates, clays, or polymeric matrices. mdpi.com For instance, silica-supported iron(III) catalysts have demonstrated effectiveness in the selective oxidation of alcohols. Iron-based metal-organic frameworks (MOFs) represent another important class of heterogeneous catalysts derived from iron(III) precursors, showing promise in diverse organic transformations. mdpi.com The use of hexaaquairon(III) in the synthesis of these materials allows for the creation of catalysts with high stability, activity, and selectivity. mdpi.com These catalysts are pivotal for developing sustainable chemical processes. mdpi.comipe.ac.cn
The Fenton reaction is a cornerstone of advanced oxidation processes (AOPs), utilizing a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals (•OH), which are potent, non-selective oxidants for the degradation of organic pollutants. ionexchangeglobal.comfiveable.meresearchgate.net
The classical Fenton reaction mechanism is initiated by ferrous iron (Fe²⁺):
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ionexchangeglobal.comfiveable.me
The generated ferric iron (Fe³⁺), which can exist as hexaaquairon(III) in acidic aqueous solution, can then react with hydrogen peroxide in a slower reaction to regenerate Fe²⁺, creating a catalytic cycle:
Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ ionexchangeglobal.com
The efficiency of the Fenton process is highly pH-dependent, with optimal performance typically observed in acidic conditions (pH 2.8-3.5). fiveable.meresearchgate.net At higher pH values, iron(III) precipitates as ferric hydroxide (B78521), Fe(OH)₃, which reduces the availability of the catalyst in the solution. fiveable.me
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ fiveable.meresearchgate.net
This light-induced pathway makes the photo-Fenton process significantly more efficient than the conventional Fenton process for mineralizing organic pollutants. mdpi.comresearchgate.net One of the key advantages of the photo-Fenton process is the cyclic regeneration of the Fe²⁺ ion, which overcomes the need for continuous addition of ferrous salts. researchgate.net
| Method | Initial Pollutant Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) |
|---|---|---|---|
| Fenton | 20 | 120 | 87 |
| Photocatalysis | 10 | 120 | 89 |
| Photo-Fenton | 10 | 120 | 96 |
Advanced Oxidation Processes (AOPs) are a class of procedures designed to remove organic and inorganic contaminants in water and wastewater through oxidation with hydroxyl radicals (•OH). ionexchangeglobal.com While the Fenton and photo-Fenton reactions are prominent examples, the role of iron catalysis extends to other AOPs. researchgate.net These processes are founded on the in-situ generation of these highly reactive radicals. researchgate.netnih.gov
Variations of Fenton-based processes include electro-Fenton and heterogeneous Fenton-like systems. researchgate.netnih.gov In the electro-Fenton process, H₂O₂ is generated in-situ at a cathode, and the reduction of Fe³⁺ to Fe²⁺ also occurs at the cathode, enhancing the process efficiency. nih.gov Heterogeneous Fenton-like systems employ solid iron-based catalysts, such as iron oxides or zero-valent iron, which can activate H₂O₂ to produce radicals. mdpi.comrsc.org These heterogeneous systems offer the advantage of operating over a wider pH range and easier catalyst recovery compared to the homogeneous Fenton process. mdpi.com The fundamental chemistry often involves the surface of the iron-containing material, where the redox cycling between Fe(II) and Fe(III) species facilitates the decomposition of hydrogen peroxide. researchgate.net
Environmental Chemistry and Geochemical Cycles
The chemistry of hexaaquairon(III) is central to understanding the behavior of iron in the environment. Its speciation, solubility, and transport in natural waters are critical factors in various geochemical and biological cycles. nih.gov
Iron is an essential element that exists in various forms in aquatic environments, including dissolved ions, colloids, and suspended particles. nih.gov The specific form, or speciation, of iron is critical as it dictates its solubility, bioavailability, and toxicity. researchgate.net In oxygenated surface waters, iron predominantly exists in the +3 oxidation state. When an iron(III) salt dissolves in water, it forms the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.
The speciation of iron(III) in natural waters is heavily influenced by pH. usgs.gov The [Fe(H₂O)₆]³⁺ ion is a strong acid and undergoes successive hydrolysis reactions, losing protons to form a series of hydroxo- and oxo-complexes. chemguide.co.uk
[Fe(H₂O)₆]³⁺ ⇌ [Fe(OH)(H₂O)₅]²⁺ + H⁺
[Fe(OH)(H₂O)₅]²⁺ ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H⁺
As the pH increases above 3, hydrolysis and polymerization become more pronounced, leading to the formation of soluble polymeric species and eventually the precipitation of insoluble ferric hydroxide, Fe(OH)₃ (or more accurately, hydrated iron(III) oxides). usgs.govnih.govchemguide.co.uk Consequently, the concentration of truly dissolved Fe³⁺ in most surface waters (pH 6-8) is extremely low. usgs.govnih.gov Iron in these systems is often present as colloidal ferric hydroxide or complexed with natural organic matter. usgs.gov The transport of iron in aquatic systems is therefore largely governed by the movement of these colloidal and particulate forms. nih.gov
| pH Range | Predominant Species | Charge |
|---|---|---|
| < 2 | [Fe(H₂O)₆]³⁺ | +3 |
| 2 - 3.5 | [Fe(OH)(H₂O)₅]²⁺ | +2 |
| 3.5 - 7 | [Fe(OH)₂(H₂O)₄]⁺ and polymeric species | +1 / various |
| > 7 | Precipitated Fe(OH)₃ / Fe₂O₃·nH₂O | Neutral (solid) |
Role in Mineral Formation and Dissolution
The hexaaquairon(III) cation is a central figure in the geochemical cycling of iron, profoundly influencing the formation and breakdown of iron-containing minerals. In acidic aqueous environments (pH < 3), [Fe(H₂O)₆]³⁺ and its initial hydrolysis product, [Fe(OH)(H₂O)₅]²⁺, are the dominant iron(III) aqua ions. arxiv.org The inherent acidity of hexaaquairon(III) (pKa ≈ 2.2) initiates a series of hydrolysis and polymerization reactions, leading to the formation of polynuclear species and ultimately precipitating as iron oxyhydroxide and oxide minerals like goethite (α-FeOOH) and ferrihydrite (5Fe₂O₃·9H₂O). mpdkrc.edu.in These octahedral iron oxide clusters are the fundamental building blocks of many common iron minerals. figshare.comresearchgate.net
The dissolution of iron oxide minerals is equally influenced by the chemistry of aqueous iron species. In acidic solutions, the dissolution process can be accelerated by various factors, including the presence of complexing agents and the reduction of Fe(III) to the more soluble Fe(II). For instance, the dissolution of iron oxides in oxalic acid is a complex process influenced by temperature, pH, light, and the concentration of ferrous ions. arxiv.org This process involves the formation of iron-oxalate complexes and can proceed through pathways that involve the reduction of iron in the crystal structure prior to dissolution. arxiv.org Understanding these dissolution mechanisms is critical for comprehending iron bioavailability in natural waters and for industrial applications such as the cleaning of industrial equipment. arxiv.org
| Process | Description | Key Species Involved | Significance |
|---|---|---|---|
| Hydrolysis & Polymerization | Sequential deprotonation of coordinated water molecules, leading to the formation of dimers and larger polymers. | [Fe(H₂O)₆]³⁺, [Fe(OH)(H₂O)₅]²⁺, [Fe₂(OH)₂(H₂O)₈]⁴⁺ | Initiates the precipitation of iron oxyhydroxide minerals like ferrihydrite and goethite. mpdkrc.edu.in |
| Mineral Dissolution | Breakdown of iron oxide mineral lattices in aqueous environments, often enhanced by acidity and complexing agents. arxiv.org | H⁺, Organic acids (e.g., oxalic acid), Fe(II) ions | Controls iron mobility and bioavailability in soils and natural waters; relevant to weathering. arxiv.org |
Redox Cycling of Iron in Environmental Contexts
The redox transformation between iron(III) and iron(II) is a cornerstone of environmental geochemistry, impacting nutrient cycles, contaminant fate, and microbial respiration. The hexaaquairon(III)/hexaaquairon(II) couple is a classic example of this redox activity. In natural environments, this cycling is driven by both abiotic and biotic factors. Photochemical reactions, for example, can reduce Fe(III) complexed with organic matter, while microbial activity can either reduce Fe(III) as an electron acceptor in anaerobic conditions or oxidize Fe(II) as an energy source in aerobic, pH-neutral conditions.
The self-exchange reaction between [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₆]²⁺ is a fundamental outer-sphere electron transfer process that has been studied extensively to understand the kinetics and mechanisms of iron redox transformations. acs.org The kinetics of these reactions are crucial for modeling the behavior of iron in natural systems. For instance, dissolved metal ions can participate in catalytic cycles involving successive oxidation and reduction, similar to the Fenton reaction, which can initiate the degradation of organic compounds in water. acs.org This redox cycling is not only important in natural waters but also in engineered systems for environmental remediation.
Bioinorganic Chemistry Insights
Iron is the most abundant transition metal in the human body, and its chemistry is central to numerous biological processes, from oxygen transport to enzymatic catalysis. mpdkrc.edu.in The hexaaquairon(III) ion, while not prevalent in its free form at physiological pH due to its tendency to hydrolyze and precipitate, serves as a crucial model for understanding the behavior of iron in biological contexts. rsc.orgrsc.org
Many iron-containing proteins feature iron centers where the metal is coordinated to amino acid residues and other ligands, creating a specific microenvironment that tunes its reactivity. Synthetic chemists design coordination complexes that mimic these biological iron centers to probe their structure and function. Hexaaquairon(III) provides a fundamental reference point for the electronic and structural properties of high-spin octahedral Fe(III) in an oxygen-rich ligand field, which is a common motif in biology. researchgate.net
Electron transfer is a vital function of many iron proteins. The self-exchange reaction between hexaaquairon(III) and hexaaquairon(II) is a benchmark for outer-sphere electron transfer, a mechanism relevant to biological systems where electrons are transferred over distances without direct contact between the metal centers. researchgate.net Studies on the kinetics and mechanisms of electron transfer involving the hexaaquairon(III) ion provide insights into how biological systems control electron flow. acs.orgresearchgate.net
The transport and storage of iron in organisms are tightly regulated by proteins to manage its solubility and prevent toxicity. Human serum transferrin, the primary iron transport protein, binds Fe(III) with extremely high affinity. rsc.orgrsc.org The study of iron binding to transferrin is complicated by the pronounced tendency of hexaaquairon(III) to hydrolyze at neutral pH. rsc.orgrsc.org Therefore, iron is typically delivered to the protein via a chelator. Understanding the fundamental coordination chemistry of Fe(III) with various ligands, starting from the simple aqua ion, is essential for elucidating the mechanisms of iron uptake and release by proteins like transferrin and ferritin. mpdkrc.edu.in The interaction of hexaaquairon(III) with simple biological ligands like carboxylates and phosphates provides a basis for understanding its binding in more complex biomolecular environments.
Materials Science: Precursors and Functional Materials
Hexaaquairon(III), typically generated from the dissolution of salts like iron(III) chloride or iron(III) nitrate (B79036), is a widely used precursor for the synthesis of iron-containing nanomaterials, particularly iron oxides. ui.ac.id These nanomaterials possess unique magnetic, catalytic, and optical properties that make them valuable in fields such as data storage, environmental remediation, and nanomedicine.
The synthesis of iron oxide nanoparticles from hexaaquairon(III) often involves controlled hydrolysis and precipitation. By carefully manipulating reaction conditions such as pH, temperature, and the presence of surfactants or other additives, researchers can produce nanoparticles with specific sizes, shapes, and crystalline phases (e.g., magnetite, maghemite, hematite). Common synthesis methods include:
Precipitation: Involves adding a base to an aqueous solution of an iron(III) salt to precipitate iron hydroxide, which is then converted to iron oxide, often through heat treatment (calcination).
Sol-Gel Method: A versatile technique that involves the transition of a colloidal solution of nanoparticles (a "sol") into a three-dimensional network (a "gel"). This method allows for excellent control over the final product's properties.
Ultrasonic Sonochemistry: This method uses the physical and chemical effects of acoustic cavitation to drive the formation of uniform nanosized hematite (B75146) crystals from iron precursors. ui.ac.id
| Synthesis Method | Principle | Typical Precursor Salt | Advantages |
|---|---|---|---|
| Co-precipitation | Controlled hydrolysis and precipitation of iron hydroxides by adding a base. | FeCl₃, Fe(NO₃)₃ | Simple, rapid, and allows for large-scale production. ui.ac.id |
| Sol-Gel | Formation of a colloidal sol which then transitions into a gel network. | Fe(NO₃)₃·9H₂O | Provides good control over particle size and properties. |
| Sonochemistry | Use of ultrasonic irradiation to induce the formation and transformation of iron oxide phases. ui.ac.id | FeCl₃, Fe(NO₃)₃ | Can produce uniform nanoparticles efficiently. ui.ac.id |
Design of Prussian Blue Analogs and Magnetic Frameworks
The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, serves as a fundamental building block in the rational design of Prussian Blue analogs (PBAs) and other magnetic frameworks. Its high-spin d⁵ electronic configuration and labile aqua ligands make it an ideal precursor for assembling three-dimensional cyanide-bridged structures with tunable magnetic properties. The predictable coordination chemistry of [Fe(H₂O)₆]³⁺, where the aqua ligands are readily displaced by the nitrogen termini of cyanometallate complexes, allows for the systematic construction of extended lattices.
The synthesis of these frameworks typically involves a straightforward co-precipitation reaction in aqueous solution, where a solution of a hexaaquairon(III) salt, such as ferric chloride or nitrate, is combined with a solution containing a hexacyanometallate complex, [M(CN)₆]ⁿ⁻. The resulting structure is a three-dimensional network of alternating [Fe(H₂O)₆]³⁺ and [M(CN)₆]ⁿ⁻ units linked by cyanide bridges (Fe³⁺-N≡C-M). The aqua ligands on the iron centers play a crucial role in the initial stages of framework formation, influencing the nucleation and growth of the crystals.
Detailed Research Findings
Research in this area has demonstrated that the hexaaquairon(III) cation is a versatile precursor for a wide array of Prussian Blue analogs with diverse magnetic properties. The reaction of [Fe(H₂O)₆]³⁺ with hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, famously yields Prussian Blue, Fe₄[Fe(CN)₆]₃·xH₂O, a material exhibiting ferrimagnetic ordering. berkeley.edu The structure of Prussian Blue features a face-centered cubic lattice where Fe³⁺ and Fe²⁺ ions are bridged by cyanide ligands. berkeley.edu
By replacing the hexacyanoferrate(II) with other hexacyanometallates, a vast family of isostructural compounds can be synthesized. For example, the reaction of [Fe(H₂O)₆]³⁺ with hexacyanocobaltate(III), [Co(CN)₆]³⁻, results in a framework where the magnetic interactions are significantly different. Given that low-spin Co³⁺ is diamagnetic, the resulting Fe[Co(CN)₆] framework behaves as a paramagnet, with the magnetic moments arising solely from the isolated Fe³⁺ centers.
The tunability of these frameworks is further exemplified by the incorporation of other transition metal hexacyanides. The magnetic ordering temperature (Tc), below which the material exhibits spontaneous magnetization, can be systematically varied. The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers is governed by the orbital overlap between the metal d-orbitals and the π* orbitals of the cyanide ligand.
Below is an interactive data table summarizing the magnetic properties of various Prussian Blue analogs synthesized using a hexaaquairon(III) precursor.
| Hexacyanometallate Precursor | Resulting Prussian Blue Analog | Magnetic Ordering Temperature (Tc) | Magnetic Behavior |
| [Fe(CN)₆]⁴⁻ | Fe₄[Fe(CN)₆]₃·xH₂O (Prussian Blue) | 5.6 K | Ferrimagnetic |
| [Cr(CN)₆]³⁻ | Fe[Cr(CN)₆] | 21 K | Ferromagnetic |
| [Mn(CN)₆]³⁻ | Fe[Mn(CN)₆] | 15 K | Ferrimagnetic |
| [Co(CN)₆]³⁻ | Fe[Co(CN)₆] | Not Applicable | Paramagnetic |
The design principles extend beyond simple bimetallic frameworks. More complex magnetic materials can be engineered by introducing multiple types of metal ions onto the framework sites. This approach allows for the creation of solid solutions where the magnetic properties can be continuously tuned by varying the stoichiometry of the constituent metals. The robust and porous nature of these frameworks also makes them attractive candidates for applications in areas such as gas storage and catalysis, in addition to their magnetic functionalities.
Methodological Developments and Future Directions
In Situ Spectroscopic Techniques for Dynamic Studies
The characterization of chemical species as they exist and evolve under reaction conditions is crucial for a true mechanistic understanding. In situ and operando spectroscopic techniques provide a window into the dynamic changes of hexaaquairon(III) in solution, moving beyond static, ex situ measurements. frontiersin.org These methods allow for the real-time monitoring of structural and electronic changes during processes like hydrolysis, ligand exchange, and redox reactions.
Several techniques are particularly powerful for these dynamic studies. Vibrational spectroscopies, such as Raman and Infrared (IR) spectroscopy, can probe the bonding environment of the iron center and its coordinated water molecules. For instance, Raman spectral studies of aqueous iron(III) chloride solutions at elevated temperatures (up to 300 °C) have provided insights into the changing speciation and hydrolysis of the iron(III) aqua ion under non-ambient conditions. tandfonline.com
X-ray Absorption Spectroscopy (XAS) is another vital in situ tool, offering element-specific information about the local geometric and electronic structure. frontiersin.org Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can precisely determine the Fe-O bond lengths and coordination number in the [Fe(H₂O)₆]³⁺ complex as the solution conditions (e.g., pH, concentration) are varied. numberanalytics.com This is critical for studying the stepwise process of hydrolysis, where [Fe(H₂O)₆]³⁺ is converted to species such as [Fe(OH)(H₂O)₅]²⁺. acs.org
More recently, surface-specific techniques have been applied to investigate the behavior of iron(III) aqua ions at interfaces. Vibrational Sum Frequency (VSF) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) have been used to study aqueous and glycerol (B35011) solutions containing FeCl₃. osti.gov These studies revealed significant enrichment of Fe(III) species at the liquid-vapor interface and the formation of an electrical double layer, highlighting that the behavior of hexaaquairon(III) at a surface can be distinct from its behavior in the bulk solution. osti.gov
Future directions in this area involve the development of techniques with higher time resolution and sensitivity to probe complex reaction mixtures under increasingly realistic conditions. youtube.com The combination of multiple in situ techniques will be essential to unravel the intricate network of equilibria and kinetics that govern the chemistry of hexaaquairon(III).
Time-Resolved Spectroscopic Probes of Ultrafast Processes
Many fundamental chemical events, such as charge transfer and bond breaking, occur on timescales of picoseconds (10⁻¹² s) to femtoseconds (10⁻¹⁵ s). Time-resolved spectroscopy, particularly pump-probe techniques, is essential for observing these fleeting moments in the life of a molecule. rp-photonics.comwikipedia.org For hexaaquairon(III), these methods have been instrumental in elucidating the primary events following photoexcitation.
UV excitation of the ligand-to-metal charge transfer (LMCT) band of [Fe(H₂O)₆]³⁺ is known to generate hydroxyl radicals (•OH), but with a low quantum yield. researchgate.net Femtosecond pump-probe spectroscopy has revealed a competing and highly efficient ultrafast decay channel. researchgate.netmorressier.com Upon excitation at 265 nm, the [Fe(H₂O)₆]³⁺ complex undergoes an internal conversion, leading to the hydrolysis of a coordinated water molecule and the formation of the monohydroxy species, [Fe(OH)(H₂O)₅]²⁺, along with the release of a proton. morressier.comresearchgate.net Remarkably, this entire process occurs in less than 1 picosecond. researchgate.netmorressier.com This discovery of a "photoacidic" pathway, where light absorption increases the acidity of the complex, explains the low efficiency of hydroxyl radical formation and represents a significant quenching mechanism. researchgate.netmorressier.com
The table below summarizes key findings from ultrafast spectroscopic studies on the photolysis of iron(III) aqua ions.
| Species | Excitation λ (nm) | Observed Process | Timescale | Technique | Reference |
| [Fe(H₂O)₆]³⁺ | 265 | Hydrolysis to [Fe(OH)(H₂O)₅]²⁺ + H⁺ | < 1 ps | Femtosecond Pump-Probe Spectroscopy | morressier.com, researchgate.net |
| [Fe(CN)₆]⁴⁻ | < 310 | Dissociation to [Fe(CN)₅]³⁻ + CN⁻ | < 0.5 ps | 2D UV Transient Absorption | nih.gov |
| [Fe(CN)₅]³⁻ | - | Geometric rearrangement | 3-4 ps | 2D UV Transient Absorption | nih.gov |
| [Fe(CN)₅]³⁻ | - | Aquation to [Fe(CN)₅(H₂O)]³⁻ | ~20 ps | 2D UV Transient Absorption | nih.gov |
Future work in this area will likely focus on expanding the range of probe techniques, such as using time-resolved X-ray or infrared methods, to gain more direct structural information about the transient species involved. wikipedia.orgresearchgate.netnih.gov These experiments will provide a more complete movie of the structural dynamics during these ultrafast chemical transformations.
Integration of Experimental and Advanced Computational Methodologies
The synergy between experimental measurements and advanced computational modeling has become indispensable for a comprehensive understanding of complex chemical systems like hexaaquairon(III). researchgate.net Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the calculation of structures, energies, and spectroscopic properties that can be directly compared with experimental data, providing a deeper level of interpretation. acs.org
For hexaaquairon(III), computational studies have been performed to evaluate the reliability of various methods. researchgate.net While most methods provide reliable geometric structures, the prediction of electronic properties, such as d-d transition energies and LMCT energies, is highly sensitive to the chosen computational approach. researchgate.netresearchgate.net For instance, DFT methods can reasonably reproduce the spin-forbidden sextet-quartet d-d transition energy, whereas other methods like Hartree-Fock (HF) significantly overestimate it. researchgate.net The BHandHLYP functional has shown close agreement with experimental LMCT energies. researchgate.net
The integration of theory and experiment is particularly powerful for studying reaction mechanisms. DFT calculations have been used to investigate the hydrolysis of Fe(III) in aqueous solution, estimating the free energies of various hydrolysis species and comparing them with experimental data. acs.org Such studies help to identify the most stable structures and rationalize the observed speciation.
A frontier in computational modeling is the development of hybrid methods that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM) to simulate large systems over long timescales. nih.gov The Buffer Region Neural Network (BuRNN) approach is one such development, where deep neural networks describe the interactions between a central QM region (e.g., the [Fe(H₂O)₆]³⁺ ion) and a surrounding buffer region, minimizing artifacts that can arise at the QM/MM boundary. nih.gov This approach has been successfully demonstrated for simulating the hexaaquairon(III) complex in water, tackling the challenge of accurately describing the coordinative Fe-O bond. nih.gov
The future of this field lies in the continued development of more accurate and efficient computational methods and their closer integration with cutting-edge experimental techniques. This includes the use of machine learning and artificial intelligence to build more sophisticated force fields and simulation models. nih.gov Such integrated approaches will be key to predicting and understanding the behavior of hexaaquairon(III) in the complex, real-world environments where it plays a critical role. numberanalytics.comnumberanalytics.com
Q & A
Q. How to address potential biases in reporting hexaaquairon(III) data?
- Answer :
- Blinded analysis : Have multiple researchers independently interpret spectra/titration data .
- Negative results : Report failed synthesis attempts or irreproducible data to avoid publication bias .
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
